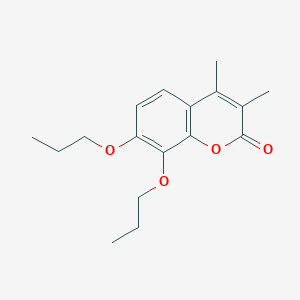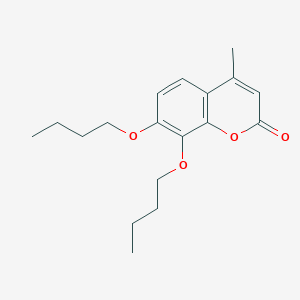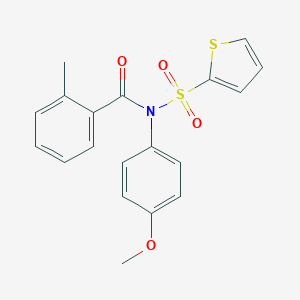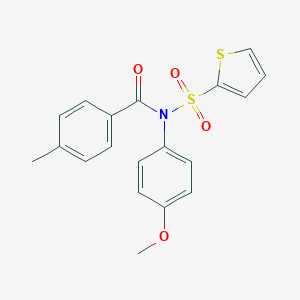![molecular formula C24H21F3N2O4 B284095 N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. These kinases play important roles in the immune system and are implicated in various diseases, including cancer and autoimmune disorders. This compound has been shown to have potential therapeutic applications in these diseases by inhibiting the activity of these kinases.
Mechanism of Action
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to inhibition of downstream signaling pathways. This compound has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against various protein kinases, including BTK, ITK, and TXK. This inhibition leads to reduced immune cell activation and proliferation, which can be beneficial in diseases where immune dysregulation is a contributing factor. This compound has also been shown to have anti-tumor activity in various cancer models. In addition, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide has several advantages for lab experiments. It has potent inhibitory activity against various protein kinases, making it a useful tool for studying kinase signaling pathways. It also has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has limitations as well. It is a small molecule inhibitor, which may limit its specificity and selectivity for its target kinases. In addition, it may have off-target effects on other kinases, which may complicate its use in lab experiments.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the study of this compound in combination with other drugs, to determine whether it has synergistic effects with other therapies. In addition, further studies are needed to determine the specificity and selectivity of this compound for its target kinases, and to identify any off-target effects it may have. Finally, studies are needed to determine the optimal dosing and administration schedule for this compound in various diseases.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide involves several steps, including the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)aniline to form N-(2-ethoxyphenyl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with 2-bromo-4'-hydroxyacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Properties
Molecular Formula |
C24H21F3N2O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-2-32-21-10-6-5-9-20(21)29-23(31)16-11-13-17(14-12-16)33-15-22(30)28-19-8-4-3-7-18(19)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
SEUULJFUUKLOLG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)




